REACTION_CXSMILES
|
[N:1]([C:4]1[C:5]([C:11]#[N:12])=[N:6][C:7]([F:10])=[CH:8][N:9]=1)=[N+]=[N-].[H][H]>CO.C(=O)([O-])[O-].[Ca+2].[Pd+2].C(=O)([O-])[O-]>[NH2:1][C:4]1[C:5]([C:11]#[N:12])=[N:6][C:7]([F:10])=[CH:8][N:9]=1 |f:3.4.5.6|
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Name
|
3-azido-6-fluoro-2-pyrazinecarbonitrile
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Quantity
|
0.24 g
|
Type
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reactant
|
Smiles
|
N(=[N+]=[N-])C=1C(=NC(=CN1)F)C#N
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.075 g
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Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ca+2].[Pd+2].C([O-])([O-])=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After filtering off the insoluble matter from the reaction mixture
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue thus obtained
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Type
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CUSTOM
|
Details
|
was purified by silica gel column chromatography [eluent: chloroform]
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.078 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |